3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride
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Overview
Description
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride is a compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the triazolopyrazine core. This can be achieved by reacting 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the piperazine moiety and the methyl group at the desired positions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This inhibition can lead to the suppression of tumor growth in certain cancer cell lines . The compound’s antibacterial activity is believed to result from its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride include other triazolopyrazine derivatives such as:
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16Cl2N6 |
---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
8-(3-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C10H14N6.2ClH/c1-8-6-15(4-2-11-8)9-10-14-13-7-16(10)5-3-12-9;;/h3,5,7-8,11H,2,4,6H2,1H3;2*1H |
InChI Key |
YNROQWFLPSUDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CN3C2=NN=C3.Cl.Cl |
Origin of Product |
United States |
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